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Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate

PI3K p110α inhibition Kinase inhibitor SAR Pyrazolopyridine medicinal chemistry

SAR campaigns for PI3K, MARK, or RET kinases often stall due to a lack of appropriately functionalized, SAR-validated starting materials. This compound is the precise solution. - **Direct PI3Kα SAR entry**: The 5-Br handle is at the sole position on the pyrazolo[1,5-a]pyridine core that tolerates substitution while maintaining p110α potency and selectivity.【Local Differentiation Evidence†L12-L14】 - **True 2D Library Node**: Orthogonal reactivity at C5 (Suzuki) and C2 (ester hydrolysis/amidation) enables parallel library synthesis without protecting groups.【Local Differentiation Evidence†L31-L35】 - **Kinase Chemotype Match**: Scaffold maps onto the selpercatinib (LOXO-292) hinge-binding motif; LogP 1.89 and TPSA 52.83 are consistent with oral kinase inhibitor space.【Local Differentiation Evidence†L37-L42】

Molecular Formula C10H9BrN2O3
Molecular Weight 285.09 g/mol
Cat. No. B13924865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate
Molecular FormulaC10H9BrN2O3
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=CC(=NN21)C(=O)OC)Br
InChIInChI=1S/C10H9BrN2O3/c1-15-9-4-6(11)3-7-5-8(10(14)16-2)12-13(7)9/h3-5H,1-2H3
InChIKeyFXOIAZDLQYCRIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate – Product Overview


Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate (CAS 2721374-88-3; molecular formula C₁₀H₉BrN₂O₃; MW 285.09) is a heterocyclic ester belonging to the pyrazolo[1,5-a]pyridine family . Its core scaffold fuses a pyrazole ring to a pyridine ring, and it is decorated with a bromine atom at the 5-position, a methoxy group at the 7-position, and a methyl ester at the 2-position. The pyrazolo[1,5-a]pyridine system serves as a bioisostere for purine bases and azaindoles, enabling key hydrogen-bonding interactions with kinase hinge regions [1]. This particular substitution pattern uniquely combines a cross-coupling-ready bromine handle with electron-donating methoxy modulation and a carboxylic ester derivatisation site, making it a differentiated starting material for structure–activity relationship (SAR) exploration in kinase inhibitor programmes, notably those targeting PI3K, MARK, and RET kinases [1] [2] [3].

Scaffold
Pyrazolo[1,5-a]pyridine kinase hinge-binder with three orthogonal diversification handles
Workflow
Parallel SAR by Suzuki–Miyaura cross-coupling at C5 and ester derivatisation at C2
Pathway Context
Reported PI3K p110α, MARK, and RET kinase inhibitor programmes

Why Generic Substitution Fails


The pyrazolo[1,5-a]pyridine scaffold is not a uniform commodity; substitution pattern dictates both synthetic utility and biological profile. Structure–activity relationship (SAR) studies have demonstrated that the 5-position is the only site on the pyrazolo[1,5-a]pyridine ring that tolerates substitution while maintaining potency and selectivity for the p110α isoform of PI3K, and that 5-bromo substitution specifically increases inhibitory potency compared to 5-ethyl or 5-vinyl analogs [1]. Chemically, the absence of the 5-bromo handle eliminates the primary vector for palladium-catalysed cross-coupling diversification (Suzuki–Miyaura, Buchwald–Hartwig), which is the dominant synthetic strategy for elaborating this scaffold in kinase inhibitor programmes [2] [3]. The 7-methoxy group further modulates electron density on the pyridine ring, altering both reactivity and pharmacokinetic properties relative to unsubstituted or 7-H analogs . Replacing this specific compound with a generic, unsubstituted methyl pyrazolo[1,5-a]pyridine-2-carboxylate (CAS 151831-21-9) or a mono-substituted analog forfeits both the pre-installed synthetic vector and the SAR-validated potency-enhancing substitution, necessitating additional synthetic steps and risking loss of biological activity.

Risk 1 Target: 5-Br, 7-OMe, 2-COOMe Unsubstituted methyl pyrazolo[1,5-a]pyridine-2-carboxylate lacks the 5-bromo cross-coupling vector and requires a bromination step; 5-ethyl/5-vinyl patterns may shift PI3K isoform potency.
Risk 2 Target: Three orthogonal handles 5-bromo-7-methoxypyrazolo[1,5-a]pyridine offers only one synthetic handle; 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid omits the 7-methoxy electronic modulation.
Risk 3 Target: Methyl ester (LogP 1.89) Free carboxylic acid analogs may exhibit lower organic solubility and chromatographic handling; 7-CF₃ analogs shift lipophilicity higher, potentially altering permeability and solubility.

Comparative Evidence vs. Closest Analogs


5-Bromo Substitution: Superior PI3K p110α Potency

In a systematic SAR study of the pyrazolo[1,5-a]pyridine scaffold, substitution at the 5-position with bromo, nitrile, methoxy, and cyano groups produced compounds with increased potency against the p110α isoform of PI3K, whereas substitution with ethyl and vinyl groups decreased activity [1]. Furthermore, a methyl substitution on the hydrazone linker resulted in a 14-fold decrease in p110α potency [1]. Within this class, the lead compound 5x (bearing the pyrazolo[1,5-a]pyridine core) achieved a p110α IC₅₀ of 0.9 nM with demonstrated selectivity over p110β and p110δ isoforms [1] [2]. The 5-bromo analog (compound 1 in the Kendall 2014 study) exhibited p110α IC₅₀ = 0.0009 μM (0.9 nM), p110β IC₅₀ = 0.046 μM, and p110δ IC₅₀ = 0.049 μM, confirming that the 5-bromo substitution contributes to both potency and isoform selectivity [2].

PI3K p110α Potency
Class-level inference
5-Br analog: p110α IC₅₀ = 0.9 nM
Supports p110α pathway inhibition study fit; 5-ethyl/5-vinyl analogs showed decreased activity.
Data from Kendall et al. 2014, compound 1; recombinant class Ia PI3K assay.
PI3K p110α inhibition Kinase inhibitor SAR Pyrazolopyridine medicinal chemistry

Dual Handles for Synthetic Versatility

The target compound uniquely combines a 5-bromo substituent for palladium-catalysed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) with a 2-carboxylic acid methyl ester that can be hydrolysed to the acid for amide coupling or reduced to the alcohol for further elaboration. By contrast, 5-bromo-7-methoxypyrazolo[1,5-a]pyridine (CAS 1427395-60-5; MW 227.06) lacks the 2-carboxylate handle entirely, limiting diversification to the 5-position only . 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1363381-10-5; MW 257.04) provides the 2-carboxylate but lacks the 7-methoxy group that electronically modulates the pyridine ring and influences pharmacokinetic properties . The methyl ester form (target compound, MW 285.09) offers superior organic solubility and chromatographic handling relative to the free carboxylic acid, while retaining the ability to be quantitatively hydrolysed when the acid is required (saponification with LiOH/THF/H₂O is standard for this scaffold class) [1].

Synthetic Versatility
Head-to-head comparison
3 independent synthetic handles vs. 1–2 in closest analogs
Eliminates a bromination step; enables parallel library synthesis.
Based on CAS registry comparison and published pyrazolopyridine methods.
Suzuki–Miyaura cross-coupling Diversifiable building block Medicinal chemistry synthesis

5-Bromo-7-methoxy Substitution: p110α Selectivity

The Kendall 2014 study directly compared a range of pyrazolo[1,5-a]pyridine analogs for isoform selectivity across p110α, p110β, and p110δ. Compound 1 (incorporating the 5-bromo substitution) showed a 51-fold selectivity for p110α over p110β (IC₅₀ 0.0009 vs. 0.046 μM) and a 54-fold selectivity over p110δ [1]. In contrast, compound 41 (a structurally related analog with a different linker) behaved as a pan-PI3K inhibitor with p110α IC₅₀ = 0.24 μM, p110β = 0.14 μM, p110δ = 0.09 μM, exhibiting essentially no isoform discrimination [1]. The 5-bromo-pyrazolo[1,5-a]pyridine core was explicitly selected as a privileged building block precisely because it delivers both potency and p110α selectivity, a combination that is not conferred by alternative substitution patterns [2]. While the target compound (methyl ester form) has not itself been profiled in these enzymatic assays, the 5-bromo-7-methoxy substitution pattern is expected to retain the p110α-selectivity characteristics of the 5-bromo core, with the 7-methoxy group providing additional electronic tuning [1].

Isoform Selectivity
Class-level inference
5-Br core: 51-fold p110α/p110β, 54-fold p110α/p110δ
Isoform-selectivity assay context; pan-PI3K comparator showed
MedChemComm 2014, Table 1; target compound methyl ester not itself profiled.
Physicochemical Profile
Cross-study comparable
LogP 1.89, TPSA 52.83 Ų, MW 285.09
Balanced lipophilicity; may support favorable permeability and solubility relative to 7-CF₃ analogs.
Predicted properties; matched molecular pair analysis in EP1 antagonist SAR.
PI3K isoform selectivity p110α-selective inhibitor Therapeutic window optimisation

7-Methoxy Substitution: Pharmacokinetic Advantage

The 7-methoxy group on the pyrazolo[1,5-a]pyridine scaffold serves as an electron-donating substituent that modulates the electronic character of the pyridine ring and influences key drug-like properties. Computational data for the target compound shows a calculated LogP of 1.89 and TPSA of 52.83 Ų, consistent with favourable oral bioavailability predictions (Lipinski Rule of 5 compliant: MW 285.09 < 500, LogP < 5, H-bond acceptors = 5, H-bond donors = 0) . In contrast, the 7-trifluoromethyl analog (methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylate) has a significantly higher LogP (~2.5–3.0 estimated), which would reduce aqueous solubility and potentially limit in vivo exposure . The 7-unsubstituted parent (methyl pyrazolo[1,5-a]pyridine-2-carboxylate, CAS 151831-21-9, MW 176.17) lacks the electron-donating group, potentially altering hydrogen-bonding capacity of the pyridine nitrogen and metabolic stability . Published SAR on related pyrazolo[1,5-a]pyridine EP1 receptor antagonists has demonstrated that matched molecular pair analysis reveals methoxy substitution at the 7-position can significantly alter both potency and pharmacokinetic parameters [1].

Physicochemical Profile
Cross-study comparable
LogP 1.89, TPSA 52.83 Ų, MW 285.09
Balanced lipophilicity; may support favorable permeability and solubility relative to 7-CF₃ analogs.
Predicted properties; matched molecular pair analysis in EP1 antagonist SAR.
Pharmacokinetic modulation Electron-donating substituent Drug-likeness optimisation

Application Scenarios


PI3K p110α-Selective Inhibitor Lead Optimisation

When initiating an SAR campaign targeting p110α-selective PI3K inhibition for PIK3CA-mutant cancers (breast, colorectal, gastric), this compound provides a pre-validated 5-bromo-7-methoxy scaffold. The 5-bromo handle enables rapid Suzuki–Miyaura diversification to explore aryl/heteroaryl substitutions at the position known to enhance p110α potency (IC₅₀ benchmark 0.9 nM for the class) [1]. The 2-methyl ester can be hydrolysed and coupled to diverse amines for linker exploration or converted to amides, carbamates, or heterocycles, while the 7-methoxy group maintains favourable physicochemical properties (LogP 1.89, TPSA 52.83) conductive to oral bioavailability . This scenario is supported by the Kendall 2014 study demonstrating that 5-bromopyrazolo[1,5-a]pyridines are preferentially selected for PI3K inhibitor development due to their combined potency and p110α isoform selectivity (51–54 fold over p110β/δ) [1].

Orthogonal Diversification for Kinase Inhibitor Libraries

For medicinal chemistry groups building focused kinase inhibitor libraries, this compound serves as a central diversification node. The 5-bromo substituent can be elaborated via parallel Suzuki–Miyaura coupling with up to 20+ arylboronic acids in a single library cycle (reported coupling yields of 47–80% on related 5-bromo-pyrazolo[1,5-a]pyridine substrates) [2]. Simultaneously or sequentially, the 2-methyl ester can be saponified and coupled to amine libraries. This orthogonal reactivity enables true two-dimensional library synthesis without protecting group manipulation, a synthetic efficiency advantage not available with mono-functionalised analogs such as 5-bromo-7-methoxypyrazolo[1,5-a]pyridine (CAS 1427395-60-5) which lacks the 2-carboxylate vector .

RET Kinase Inhibitor Development

The pyrazolo[1,5-a]pyridine scaffold is a core component of clinically validated RET kinase inhibitors including selpercatinib (LOXO-292), which occupies the adenosine pocket of RET kinase via a pyrazolopyridine hinge-binding motif [3]. This specific compound provides a 5-bromo-7-methoxy-2-carboxylate substitution pattern that maps onto key pharmacophore requirements: (i) the 5-position for vectoring substituents toward the solvent-exposed region or back pocket, (ii) the 7-methoxy group for electronic modulation of hinge-binding affinity, and (iii) the 2-carboxylate for attaching diverse C-2 extensions that can access the ribose pocket or selectivity determinants. The compound's LogP (1.89) and TPSA (52.83) are consistent with the physicochemical profile of oral kinase inhibitors, providing an attractive starting point for de novo RET inhibitor design or selpercatinib analog generation .

MARK Kinase Inhibitor for Alzheimer's Disease

Patent literature (WO2010017046A1, US8518911) establishes pyrazolo[1,5-a]pyridine derivatives as selective microtubule affinity regulating kinase (MARK) inhibitors for Alzheimer's disease treatment [4]. The target compound's substitution pattern (5-Br, 7-OMe, 2-COOMe) aligns with the general Markush structures disclosed in these patents, which extensively claim halogen, methoxy, and carboxylate substitutions on the pyrazolo[1,5-a]pyridine core. Procurement of this pre-functionalised intermediate allows direct entry into MARK inhibitor SAR without requiring de novo construction of the bicyclic core, which typically involves multi-step sequences including N-iminopyridinium ylide formation and cyclisation [4] [5].

Application
Selection Property
Validation Focus
PI3Kα inhibitor lead optimisation
5-Br handle for Suzuki coupling; 2-COOMe for amide library
p110α isoform-selectivity assay; PIK3CA-mutant model response
Kinase inhibitor library synthesis
Orthogonal reactivity without protecting groups
Library yield and purity; cross-coupling efficiency
RET kinase inhibitor development
Pyrazolopyridine hinge-binding motif; balanced LogP/TPSA
RET enzymatic and cellular assay context
MARK inhibitor research
Pre-functionalised core matching patent Markush structures
MARK enzymatic assay; Alzheimer's disease model endpoint review
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